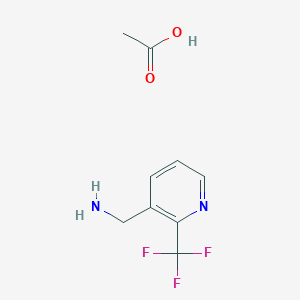

(2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate

Description

Properties

IUPAC Name |

acetic acid;[2-(trifluoromethyl)pyridin-3-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.C2H4O2/c8-7(9,10)6-5(4-11)2-1-3-12-6;1-2(3)4/h1-3H,4,11H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGPRSKPIZDSRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC(=C(N=C1)C(F)(F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate typically involves the following steps:

Formation of (2-(Trifluoromethyl)pyridin-3-yl)methanamine: This can be achieved through the reaction of 2-(trifluoromethyl)pyridine with formaldehyde and ammonia or a primary amine under reductive amination conditions.

Acetylation: The resulting (2-(Trifluoromethyl)pyridin-3-yl)methanamine is then reacted with acetic acid or acetic anhydride to form the acetate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate can undergo various chemical reactions, including:

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO under mild conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Imines, nitriles, amides.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have shown that (2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate exhibits significant anticancer activity. In vitro experiments demonstrated that it reduces cell viability in various cancer cell lines, indicating its potential as a therapeutic agent against tumors. For instance, it has been reported to inhibit growth in KARPAS422 cells with an IC50 value comparable to established chemotherapeutics .

Agricultural Applications

In addition to its medicinal properties, this compound has potential applications in agriculture as a pesticide or herbicide. Compounds with trifluoromethyl groups are often associated with enhanced biological activity against pests and diseases. Research indicates that similar pyridine derivatives exhibit insecticidal properties, suggesting that this compound could be developed into a novel agrochemical .

| Activity | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | KARPAS422 | Comparable to established drugs | |

| Insecticidal | Various pests | Moderate efficacy reported | |

| Antifungal | Fungal strains | Effective at 500 μg/ml |

Case Studies

- Anticancer Efficacy : A study published in Frontiers in Chemistry highlighted the synthesis of several trifluoromethyl pyridine derivatives, including this compound. These compounds were evaluated for their anticancer activity against multiple cell lines, showing promising results that warrant further investigation into their mechanism of action and therapeutic potential .

- Agricultural Research : Another study focused on the development of trifluoromethyl pyrimidine derivatives for agricultural use demonstrated that compounds structurally related to this compound exhibited significant antifungal and insecticidal activities. This opens avenues for its application in crop protection strategies .

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and interact with target proteins. The methanamine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Functional Group and Reactivity Differences

- Amine vs. Nitrile : The nitrile group in 2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile (CAS 1000536-10-6) increases lipophilicity compared to the amine group in (2-(Trifluoromethyl)pyridin-3-yl)methanamine, making it more suitable for hydrophobic environments .

- Salt Forms : The hydrochloride salt (CAS 1187932-68-8) offers better aqueous solubility than the free base, which is critical for in vivo applications .

Biological Activity

(2-(Trifluoromethyl)pyridin-3-yl)methanamine acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, presenting a detailed analysis of its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a pyridine ring and an amine group that can interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating membrane penetration and interaction with target proteins.

The biological activity of this compound is attributed to its ability to form hydrogen bonds and electrostatic interactions with enzymes or receptors. This interaction modulates their activity, leading to various biological effects. The compound has been investigated for its potential as a therapeutic agent due to its diverse interactions with biological targets .

Biological Activities

- Antiviral Activity : Research has indicated that the compound exhibits antiviral properties, although specific viral targets remain under investigation.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Anticancer Properties : Studies have demonstrated that the compound can inhibit cancer cell proliferation in various cancer models. For example, it has shown IC50 values against cancer cell lines such as PACA2 and HCT116, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the trifluoromethyl group in enhancing the potency of similar compounds. For instance, modifications to the pyridine ring or amine substituents can significantly impact biological activity. A comparative analysis with similar compounds reveals that variations in functional groups lead to different pharmacological profiles .

| Compound | Activity Type | IC50 Value (μM) |

|---|---|---|

| This compound | Anticancer | 22.4 (against HCT116) |

| Similar Compound A | Anticancer | 52.1 (Doxorubicin) |

| Similar Compound B | Anti-inflammatory | Not specified |

Case Studies

- Anticancer Activity : In vitro studies have shown that this compound reduces cell viability in cancer cell lines, with specific down-regulation of genes associated with tumor growth such as EGFR and KRAS in A549 cells .

- Analgesic Effects : In animal models, the compound demonstrated analgesic properties superior to traditional analgesics, indicating potential for pain management applications .

- Antimicrobial Properties : The compound has also been evaluated for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results that warrant further exploration .

Q & A

Q. What computational tools aid in predicting the reactivity of trifluoromethylpyridine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.